

# Understanding the different forms of periodate salts

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An In-depth Technical Guide to the Forms and Applications of Periodate Salts

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of periodate salts, detailing their chemical properties, principal forms, and significant applications in research and biopharmaceutical development. It includes structured data, detailed experimental protocols, and process diagrams to facilitate understanding and practical application.

## Introduction to Periodate

Periodate is an oxyanion of iodine where the iodine atom exists in its highest oxidation state, +7. First synthesized in 1833, periodates are powerful and selective oxidizing agents.<sup>[1]</sup> Unlike other perhalogenates, such as perchlorate, periodate can exist in two primary forms in aqueous solutions: the tetrahedral metaperiodate ( $\text{IO}_4^-$ ) and the octahedral orthoperiodate ( $\text{IO}_6^{5-}$ ).<sup>[2][3]</sup> This structural versatility, governed by pH and hydration equilibria, underpins its wide range of applications, from organic synthesis to the specific modification of biomolecules.<sup>[1][4]</sup>

In research and drug development, the most prominent use of periodate is for the oxidative cleavage of vicinal diols (1,2-diols), a reaction known as the Malaprade oxidation.<sup>[1]</sup> This reaction is exceptionally valuable in carbohydrate chemistry for cleaving sugar rings, modifying glycoproteins, and labeling the 3'-ends of RNA, where the ribose sugar possesses the required vicinal diol structure.<sup>[2]</sup> Its role extends to the synthesis of active pharmaceutical ingredients

(APIs) and the development of novel drug delivery systems, such as cross-linked hydrogels and nanoparticles.[5][6][7]

## Forms and Physicochemical Properties of Periodate Salts

The two principal forms of periodate, metaperiodate and orthoperiodate, exist in equilibrium in aqueous solutions. Orthoperiodic acid ( $\text{H}_5\text{IO}_6$ ) is a weak acid with multiple dissociation constants, giving rise to various orthoperiodate anions (e.g.,  $\text{H}_4\text{IO}_6^-$ ,  $\text{H}_3\text{IO}_6^{2-}$ ) at different pH values.[3] Metaperiodic acid ( $\text{HIO}_4$ ) is formed by the dehydration of orthoperiodic acid.[2] The salts of these acids, most commonly sodium and potassium salts, are the typical reagents used in the laboratory.

## Quantitative Data Summary

The properties of the most common periodate salts are summarized below for easy comparison.

Table 1: Physical and Chemical Properties of Common Periodate Salts

Property	Sodium Metaperiodate (NaIO <sub>4</sub> )	Potassium Metaperiodate (KIO <sub>4</sub> )	Orthoperiodic Acid (H <sub>5</sub> IO <sub>6</sub> )
Molar Mass	213.89 g/mol [5]	230.00 g/mol [8]	227.94 g/mol
Appearance	White crystalline powder[5]	White crystalline powder[8]	Colorless crystals
Density	3.865 g/cm <sup>3</sup>	3.618 g/cm <sup>3</sup> [8]	3.36 g/cm <sup>3</sup>
Melting Point	300 °C (decomposes) [4]	582 °C (decomposes) [8]	122 °C (decomposes)
Crystal Structure	Tetragonal[2]	Tetragonal[8]	Monoclinic
Standard Redox Potential (E°)	H <sub>5</sub> IO <sub>6</sub> + H <sup>+</sup> + 2e <sup>-</sup> → IO <sub>3</sub> <sup>-</sup> + 3H <sub>2</sub> O; 1.6 V[2]	H <sub>5</sub> IO <sub>6</sub> + H <sup>+</sup> + 2e <sup>-</sup> → IO <sub>3</sub> <sup>-</sup> + 3H <sub>2</sub> O; 1.6 V	H <sub>5</sub> IO <sub>6</sub> + H <sup>+</sup> + 2e <sup>-</sup> → IO <sub>3</sub> <sup>-</sup> + 3H <sub>2</sub> O; 1.6 V
pKa Values (H <sub>5</sub> IO <sub>6</sub> )	-	-	pKa <sub>1</sub> = 3.29, pKa <sub>2</sub> = 8.31, pKa <sub>3</sub> = 11.60[1]

Table 2: Solubility of Periodate Salts in Water ( g/100 mL)

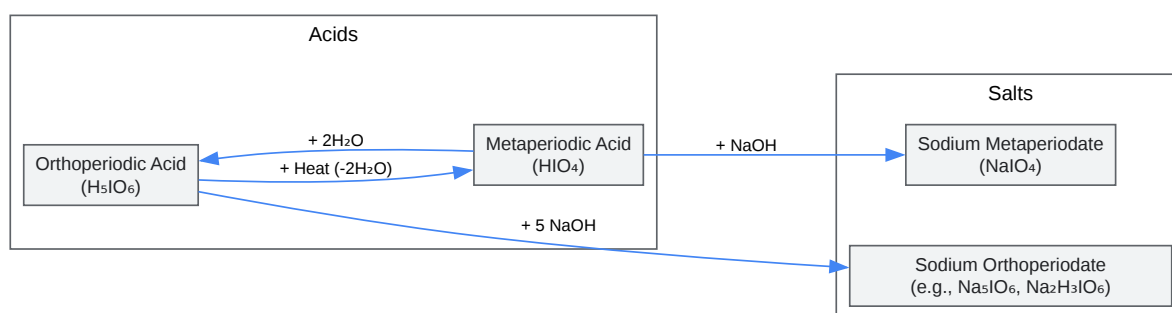
Temperature	Sodium Metaperiodate (NaIO <sub>4</sub> )	Potassium Metaperiodate (KIO <sub>4</sub> )
0 °C	1.83 g[9]	0.17 g[8][10]
10 °C	5.6 g[9]	0.28 g[11]
20 °C	8.0 g (as g/L)[4]	0.42 g[8][10]
25 °C	14.4 g[5]	-
80 °C	-	4.44 g[8][10]
100 °C	-	7.87 g[8][10]

Table 3: Structural Parameters of Periodate Anions

Anion Form	Geometry	Average I-O Bond Length	Reference(s)
Metaperiodate ( $\text{IO}_4^-$ )	Distorted Tetrahedral	1.78 Å	[12]
(in $\text{NaIO}_4$ )	1.775 Å	[2]	
Orthoperiodate ( $\text{IO}_6^{5-}$ )	Deformed Octahedral	1.89 Å	[12]

## Periodate Equilibria

The relationship between the different forms of periodate is crucial for understanding its reactivity. In solution, these species are in a dynamic equilibrium primarily dependent on pH.



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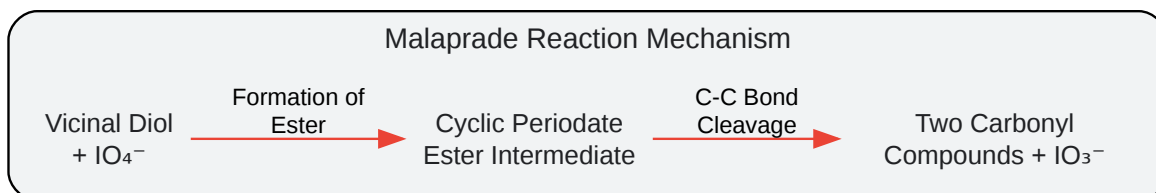
Caption: Relationship between ortho- and metaperiodic acids and their corresponding sodium salts.

## Key Reactions and Mechanisms

Periodate salts are involved in several important oxidative reactions. The most significant are the Malaprade and Lemieux-Johnson oxidations.

### Malaprade Reaction: Cleavage of Vicinal Diols

The Malaprade reaction is the selective oxidative cleavage of the carbon-carbon bond of a vicinal diol to form two carbonyl groups (aldehydes or ketones).[1] The reaction proceeds through a cyclic periodate ester intermediate, which facilitates the bond cleavage. This reaction is particularly effective for cis-diols, which react much faster than trans-diols due to the geometric requirements of forming the cyclic intermediate.[1]

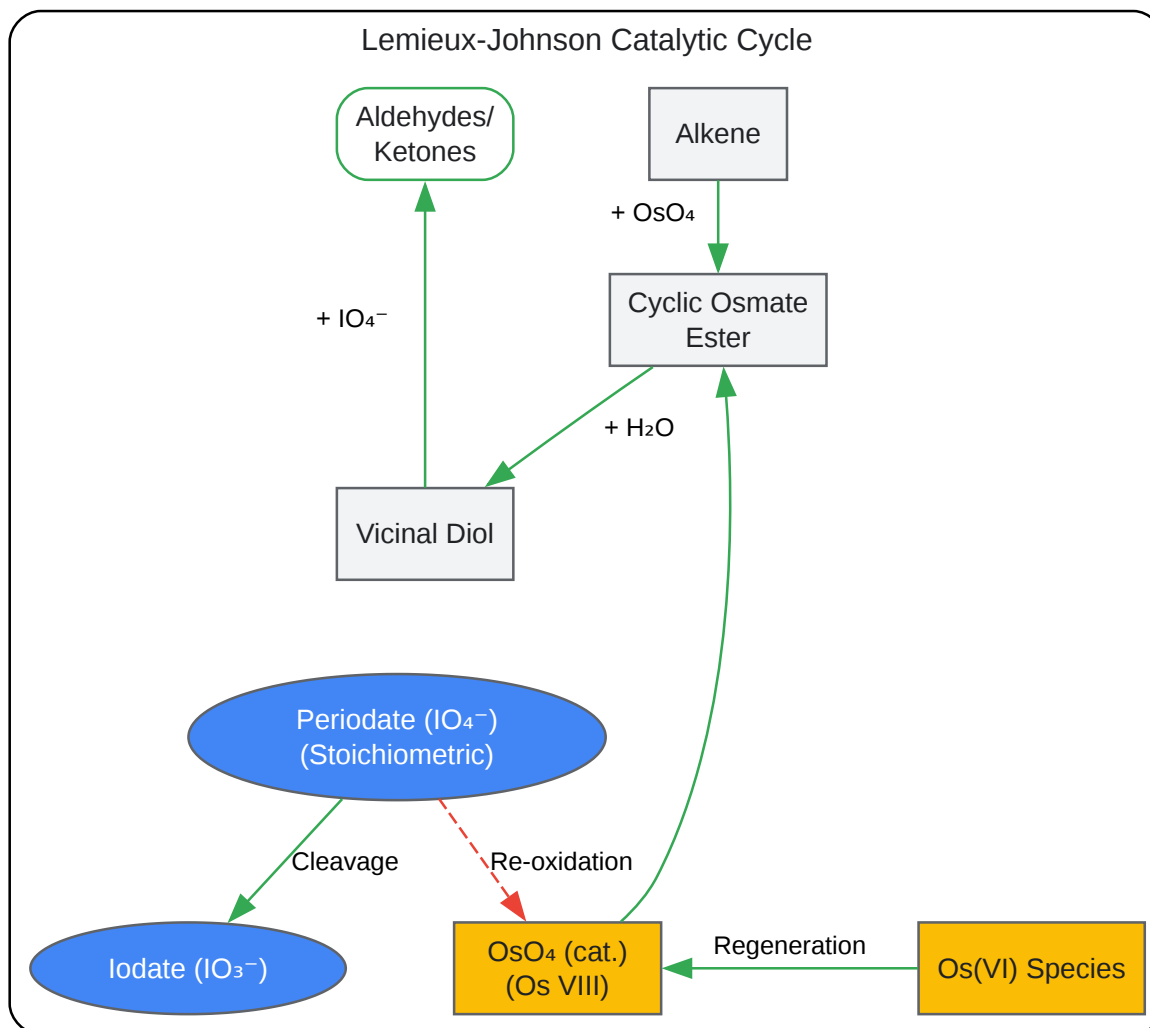


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Caption: The two-step mechanism of the Malaprade reaction.

## Lemieux-Johnson Oxidation: Cleavage of Alkenes

The Lemieux-Johnson oxidation provides an alternative to ozonolysis for cleaving carbon-carbon double bonds.[13] The reaction uses a catalytic amount of osmium tetroxide ( $\text{OsO}_4$ ) to perform a syn-dihydroxylation of the alkene, forming a vicinal diol. A stoichiometric amount of periodate is then used for two purposes: 1) to cleave the diol via the Malaprade reaction, and 2) to re-oxidize the reduced osmium species ( $\text{Os(VI)}$ ) back to osmium tetroxide ( $\text{Os(VIII)}$ ), thus regenerating the catalyst.[13][14]



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Caption: Catalytic cycle of the Lemieux-Johnson oxidation.

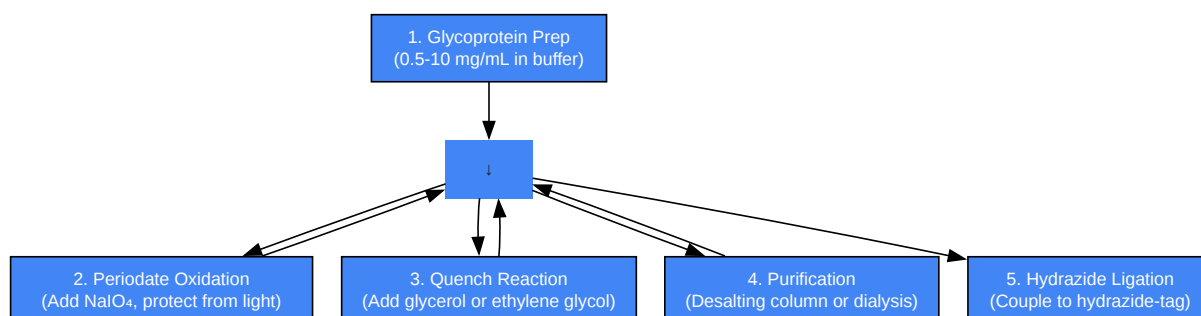
## Experimental Protocols

The following sections provide detailed methodologies for common applications of periodate salts in a research setting.

### Protocol: Selective Oxidation of Glycoproteins

This protocol is used to generate reactive aldehyde groups on the carbohydrate moieties of glycoproteins, which can then be used for labeling, conjugation, or immobilization.[5]

## Workflow Diagram



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Caption: Experimental workflow for glycoprotein labeling via periodate oxidation.

## Materials:

- Glycoprotein of interest
- Sodium metaperiodate (NaIO<sub>4</sub>)
- Oxidation Buffer: 0.1 M Sodium Acetate, pH 5.5
- Quenching Solution: Glycerol or Ethylene Glycol
- Purification: Desalting column or dialysis cassettes (10 kDa MWCO)
- Hydrazide-functionalized label (e.g., biotin hydrazide, fluorescent hydrazide)

## Procedure:

- Glycoprotein Preparation: Dissolve the glycoprotein in Oxidation Buffer to a final concentration of 0.5-10 mg/mL.
- Periodate Oxidation (Perform in the dark):

- Prepare a fresh 20 mM stock solution of  $\text{NaIO}_4$  in Oxidation Buffer.
- For selective oxidation of sialic acids: Add the  $\text{NaIO}_4$  stock solution to the glycoprotein solution to a final concentration of 1 mM. Incubate for 30 minutes on ice or at 4°C.
- For general oxidation of sugars: Add the  $\text{NaIO}_4$  stock solution to a final concentration of 10-20 mM. Incubate for 30-60 minutes at room temperature.
- Quenching: Stop the reaction by adding the Quenching Solution to a final concentration of 10-20 mM (e.g., 1  $\mu\text{L}$  of pure glycerol per 100  $\mu\text{L}$  reaction). Incubate for 10-15 minutes at room temperature.
- Purification: Immediately remove excess periodate and quenching reagents by running the sample through a desalting column or by dialysis against a suitable buffer (e.g., PBS, pH 7.4).
- Hydrazide Ligation: Add a molar excess of the hydrazide-functionalized label to the purified, oxidized glycoprotein. Incubate for 2 hours to overnight at room temperature. The product can be used for downstream applications.

## Protocol: 3'-End Labeling of RNA

This method specifically labels the 3'-terminus of RNA by oxidizing the vicinal diol on the terminal ribose sugar.<sup>[2]</sup>

Procedure:

- RNA Solubilization: Dissolve RNA (e.g., 5  $\mu\text{g}$ ) in 10  $\mu\text{L}$  of RNase-free water.
- Oxidation Reaction (Perform in the dark):
  - Add 10  $\mu\text{L}$  of 0.25 M Sodium Acetate (pH 5.6) and a freshly prepared solution of  $\text{NaIO}_4$  to a final concentration of ~10 mM. The total reaction volume may be 20-40  $\mu\text{L}$ .
  - Incubate at 25°C for 60-90 minutes.
- Quenching: Add a 2-fold molar excess of sodium sulfite or ethylene glycol to consume unreacted periodate. Incubate for 15 minutes at 25°C.



- Labeling: Add an aldehyde-reactive probe (e.g., a fluorescent hydrazide or aminoxy compound) in molar excess (e.g., 30-fold). Incubate for 3 hours at 37°C in the dark.
- Purification: Precipitate the labeled RNA using ethanol and lithium chloride to remove unreacted dye. Wash the pellet with 75% ethanol and resuspend in an appropriate buffer.<sup>[13]</sup>

## Protocol: General Lemieux-Johnson Oxidation

This procedure outlines the oxidative cleavage of an alkene to carbonyl compounds.<sup>[13]</sup><sup>[14]</sup>

Materials:

- Alkene substrate
- Osmium tetroxide ( $\text{OsO}_4$ ) solution (e.g., 2.5 wt% in t-butanol) - EXTREME CAUTION:  $\text{OsO}_4$  is highly toxic and volatile.
- Sodium periodate ( $\text{NaIO}_4$ )
- Solvent system (e.g., Dioxane/Water or THF/Water, typically 3:1 or 4:1)
- 2,6-Lutidine (optional, to improve yield)<sup>[13]</sup>

Procedure:

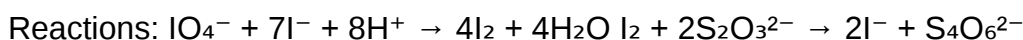
- Dissolve the alkene (1.0 mmol) in the solvent system (e.g., 10 mL of 75% aqueous dioxane).
- Add 2,6-lutidine (1.1 mmol) if used.
- Add the  $\text{OsO}_4$  solution (catalytic amount, e.g., 0.02-0.05 mmol). The solution will turn dark brown.
- In a separate flask, dissolve  $\text{NaIO}_4$  (2.1-2.5 mmol) in water and add it portion-wise to the reaction mixture over 1-2 hours. Maintain the temperature at or below room temperature.
- Stir the reaction for 4-24 hours, monitoring by TLC.
- Upon completion, quench the reaction with sodium sulfite solution.

- Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).
- Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude carbonyl products, which can be purified by chromatography.

## Protocol: Iodometric Titration for Periodate Quantification

This method can be used to determine the concentration of a periodate solution or to quantify the consumption of periodate during a reaction (e.g., to determine the degree of oxidation).<sup>[15]</sup>

Principle: Periodate oxidizes excess iodide ( $I^-$ ) under acidic conditions to form iodine ( $I_2$ ). The liberated iodine is then titrated with a standardized sodium thiosulfate ( $Na_2S_2O_3$ ) solution using a starch indicator.



Procedure:

- Pipette an aliquot of the periodate-containing sample into an Erlenmeyer flask.
- Dilute with ~50 mL of deionized water.
- Carefully add ~10 mL of dilute sulfuric acid (e.g., 1 M).
- Add an excess of potassium iodide (KI) solution (e.g., 10 mL of 10% w/v solution). The solution will turn a dark reddish-brown due to the formation of iodine.
- Titrate immediately with standardized 0.1 N sodium thiosulfate solution until the solution becomes a pale yellow.
- Add 1-2 mL of starch indicator solution. The solution will turn a deep blue-black.
- Continue the titration dropwise with vigorous stirring until the blue color completely disappears.

- Record the volume of thiosulfate used and calculate the periodate concentration based on the stoichiometry of the reactions.

## Applications in Drug Development

The unique reactivity of periodate salts makes them valuable tools in pharmaceutical sciences.

- Antibody-Drug Conjugates (ADCs):** Periodate is used to selectively oxidize the sugar moieties on monoclonal antibodies, creating aldehyde handles for the site-specific conjugation of cytotoxic drug payloads.[5] This approach helps produce more homogeneous ADCs with defined drug-to-antibody ratios.
- Hydrogel-Based Drug Delivery:** Polysaccharides like alginate, inulin, or gum arabic can be oxidized with periodate to create dialdehyde derivatives.[6][9][12] These oxidized polymers can then be cross-linked with molecules containing amine or hydrazide groups (e.g., gelatin, adipic acid dihydrazide) to form biodegradable and biocompatible hydrogels for the controlled release of therapeutic agents.[9]
- Nanoparticle Formulation:** Periodate-mediated cross-linking has been used to prepare albumin nanoparticles for drug delivery. For instance, dopamine-conjugated albumin can be cross-linked using  $\text{NaIO}_4$  to form stable nanoparticles capable of carrying drugs like doxorubicin for cancer therapy.
- Synthesis of Active Pharmaceutical Ingredients (APIs):** The selective cleavage of diols is a key step in the synthesis of complex organic molecules, including various APIs.[4][5][7] For example, it can be used to cleave the ribose ring in nucleoside analogs during the synthesis of antiviral drugs.[5]

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